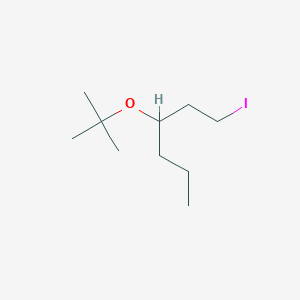

3-(Tert-butoxy)-1-iodohexane

Description

3-(Tert-butoxy)-1-iodohexane is an organoiodine compound featuring a hexane backbone with a tert-butoxy group at the third carbon and an iodine atom at the terminal position. This structure combines steric bulk from the tert-butoxy group with the reactivity of the iodine atom, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.

Properties

CAS No. |

52418-83-4 |

|---|---|

Molecular Formula |

C10H21IO |

Molecular Weight |

284.18 g/mol |

IUPAC Name |

1-iodo-3-[(2-methylpropan-2-yl)oxy]hexane |

InChI |

InChI=1S/C10H21IO/c1-5-6-9(7-8-11)12-10(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

REUVKJRHQKXNRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCI)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

a) Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)

- Structure : Contains a tert-butoxy group linked to an acetate ester with an extended ether chain.

- Key Differences : Lacks the iodine atom and hexane backbone, instead incorporating a hydroxypropoxy-butoxy chain. This structural complexity enhances solubility in polar solvents compared to 3-(Tert-butoxy)-1-iodohexane .

- Applications : Likely used in polymer or surfactant research due to its branched ether structure.

b) 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS: 850363-55-2)

- Structure : Features an indazole ring with iodine and tert-butoxy carbonyl groups.

- Key Differences : The iodine is attached to an aromatic ring rather than an aliphatic chain, altering its reactivity (e.g., electrophilic substitution vs. aliphatic nucleophilic substitution). The tert-butoxy group here acts as a protecting group for amines in medicinal chemistry .

- Applications : Intermediate in pharmaceutical synthesis, contrasting with the aliphatic alkylation uses of this compound .

c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences : Rigid cyclic structure and carboxylic acid functionality enable participation in condensation reactions, unlike the linear hexane chain and iodide in this compound.

- Applications : Used in material science and drug design for strain-driven reactions .

Reactivity and Functional Utility

| Compound | Reactivity Profile | Key Reactions |

|---|---|---|

| This compound | High SN2 reactivity due to terminal iodide; steric hindrance from tert-butoxy group | Cross-coupling (e.g., Suzuki), alkylation |

| Tert-butyl indazole derivatives | Aromatic iodination and carboxylate ester hydrolysis | Drug candidate functionalization |

| Cyclobutane carboxylic acid | Strain-driven ring-opening; acid-base reactions | Polymer crosslinking, peptide synthesis |

- Iodine Role : In this compound, iodine facilitates nucleophilic displacement, whereas in indazole derivatives (), it may direct electrophilic aromatic substitution .

- Steric Effects : The tert-butoxy group in all compounds impedes steric access but stabilizes transition states in elimination or coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.